2-Methyl-1-(thiophen-2-yl)propan-1-one chemical properties
2-Methyl-1-(thiophen-2-yl)propan-1-one chemical properties
An In-depth Technical Guide to the Chemical Properties of 2-Methyl-1-(thiophen-2-yl)propan-1-one
Introduction: Unveiling a Versatile Thiophene Ketone
2-Methyl-1-(thiophen-2-yl)propan-1-one, also known as isopropyl 2-thienyl ketone, is a heterocyclic aromatic ketone that serves as a pivotal building block in organic synthesis and a molecule of interest in medicinal chemistry and material science.[1][] Its structure, which marries the electron-rich thiophene ring with a sterically hindered isopropyl ketone moiety, imparts a unique combination of reactivity and stability. This guide provides an in-depth exploration of its chemical properties, synthesis, characterization, and potential applications, offering field-proven insights for researchers and drug development professionals.
Core Molecular Profile
Understanding the fundamental properties of a compound is the bedrock of its application. 2-Methyl-1-(thiophen-2-yl)propan-1-one is an organic compound with the molecular formula C₈H₁₀OS and a molecular weight of approximately 154.23 g/mol .[1][3] The molecule's architecture is defined by a propan-1-one chain where the carbonyl carbon is attached to the C2 position of a thiophene ring, and the C2 of the propane chain is substituted with a methyl group, forming an isopropyl unit.[3]
Physicochemical Properties
A summary of the key physical and chemical properties is presented below. This data is critical for determining appropriate solvents, reaction temperatures, and storage conditions.
| Property | Value | Source |
| CAS Number | 36448-60-9 | [4][5] |
| Molecular Formula | C₈H₁₀OS | [3] |
| Molecular Weight | 154.23 g/mol | [3] |
| Boiling Point | 238 °C | [3] |
| Density | 1.072 g/cm³ | [3] |
| Flash Point | 97.7 °C | [3] |
| Refractive Index | 1.522 | [3] |
| XLogP3 | 2.59 | [3] |
Structural and Electronic Characteristics
The chemical behavior of this molecule is governed by the interplay between the aromatic thiophene ring and the electron-withdrawing carbonyl group.
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Aromaticity of Thiophene: The thiophene ring is an aromatic heterocycle with significant resonance energy (approx. 29 kcal/mol), arising from the delocalization of six π-electrons, including a lone pair from the sulfur atom.[1] This aromaticity confers stability to the ring system.
-
Carbonyl Group Influence: The carbonyl (C=O) group acts as a deactivating, meta-directing group in typical electrophilic aromatic substitution. However, in the highly reactive thiophene ring, its influence primarily modulates the ring's nucleophilicity. The carbonyl group's presence significantly alters the electron distribution within the thiophene ring through charge transfer effects.[1]
The structure of 2-Methyl-1-(thiophen-2-yl)propan-1-one is visualized below.
Caption: Structure of 2-Methyl-1-(thiophen-2-yl)propan-1-one.
Synthesis and Mechanism
The most prevalent and industrially viable method for synthesizing 2-Methyl-1-(thiophen-2-yl)propan-1-one is the Friedel-Crafts acylation of thiophene.[1]
The Friedel-Crafts Acylation Approach
This electrophilic aromatic substitution reaction involves reacting thiophene with an acylating agent, typically isobutyryl chloride or isobutyric anhydride, in the presence of a Lewis acid catalyst.
Causality Behind Experimental Choices:
-
Choice of Acylating Agent: Isobutyryl chloride is often preferred due to its higher reactivity compared to the corresponding anhydride.
-
Choice of Catalyst: While aluminum chloride (AlCl₃) is a common and potent catalyst for Friedel-Crafts reactions, its high reactivity can sometimes lead to polymerization or degradation of sensitive substrates like thiophene.[6][7] Milder Lewis acids such as stannic chloride (SnCl₄), zinc chloride (ZnCl₂), or zeolites can be employed to improve yields and minimize side reactions.[6][7][8][9] The catalyst must be used in stoichiometric amounts because it forms a complex with the product ketone, rendering it inactive.[7]
-
Solvent and Temperature: The reaction is typically run in an inert solvent, such as dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂), at low temperatures (e.g., 0 °C) to control the exothermic reaction and prevent side product formation.
Reaction Mechanism and Regioselectivity
The acylation of thiophene exhibits high regioselectivity, with the acyl group preferentially attacking the 2-position.[10] This preference is a cornerstone of thiophene chemistry and can be explained by examining the stability of the cationic intermediate (sigma complex).
-
Generation of the Electrophile: The Lewis acid catalyst coordinates with the acyl chloride to form a highly electrophilic acylium ion.
-
Electrophilic Attack: The π-system of the thiophene ring acts as a nucleophile, attacking the acylium ion.
-
Intermediate Stabilization: Attack at the C2 position allows the positive charge to be delocalized over three atoms, including the sulfur, resulting in three stable resonance structures. In contrast, attack at the C3 position only allows for two resonance structures.[10] The greater delocalization and stability of the intermediate formed from C2 attack mean that this pathway has a lower activation energy and is therefore kinetically favored.[10]
Caption: General experimental workflow for synthesis.
Laboratory Synthesis Protocol
The following is a representative, self-validating protocol for the synthesis of 2-Methyl-1-(thiophen-2-yl)propan-1-one.
Materials:
-
Thiophene (1.0 eq)
-
Isobutyryl chloride (1.1 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (1 M), cooled
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous AlCl₃ (1.2 eq) and anhydrous DCM. The suspension is cooled to 0 °C in an ice bath.
-
Reagent Addition: A solution of isobutyryl chloride (1.1 eq) in anhydrous DCM is added dropwise to the stirred AlCl₃ suspension over 20 minutes, maintaining the temperature at 0 °C. The mixture is stirred for an additional 30 minutes to ensure complete formation of the acylium ion complex.
-
Thiophene Addition: A solution of thiophene (1.0 eq) in anhydrous DCM is then added dropwise via the dropping funnel over 30-45 minutes. The reaction is highly exothermic; careful control of the addition rate is crucial to keep the internal temperature below 5 °C.
-
Reaction: After the addition is complete, the reaction mixture is stirred at 0 °C for 1 hour, then allowed to warm to room temperature and stirred for an additional 2-3 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Quenching: The reaction mixture is slowly poured into a beaker containing a mixture of crushed ice and 1 M HCl with vigorous stirring. This hydrolyzes the aluminum complexes and neutralizes the catalyst.
-
Extraction: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice more with DCM.
-
Washing: The combined organic layers are washed sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield the pure ketone.
Spectroscopic Characterization
Unequivocal identification of the synthesized compound relies on a combination of spectroscopic techniques. While a publicly available, peer-reviewed full dataset for this specific molecule is scarce, its spectral properties can be reliably predicted based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show four distinct signals.
-
A doublet at ~1.2 ppm (6H), corresponding to the two equivalent methyl groups of the isopropyl moiety, split by the adjacent methine proton.
-
A septet at ~3.5 ppm (1H), corresponding to the methine proton of the isopropyl group, split by the six protons of the two methyl groups.
-
Three signals in the aromatic region (7.0-8.0 ppm) corresponding to the three protons on the thiophene ring. The proton at the 5-position will be a doublet of doublets, the proton at the 3-position will be a doublet of doublets, and the proton at the 4-position will be a triplet (or more accurately, a doublet of doublets with similar coupling constants). The proton at the 5-position is expected to be the most downfield due to deshielding from both the sulfur atom and the carbonyl group.
-
-
¹³C NMR: The carbon NMR spectrum should display six unique signals.
-
A signal around 18-20 ppm for the two equivalent methyl carbons.
-
A signal around 35-40 ppm for the methine carbon.
-
Three signals in the aromatic region (125-145 ppm) for the thiophene ring carbons.
-
A highly downfield signal >190 ppm for the carbonyl carbon.
-
Infrared (IR) Spectroscopy
The IR spectrum provides key information about the functional groups present.
-
C=O Stretch: A strong, sharp absorption band is expected in the region of 1660-1680 cm⁻¹, characteristic of an aryl ketone. The conjugation with the thiophene ring lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹).
-
C-H Stretches: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the isopropyl group will appear just below 3000 cm⁻¹.
-
C=C Stretches: Aromatic C=C stretching bands from the thiophene ring are expected in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺): A peak at m/z = 154 corresponding to the molecular weight of the compound is expected.
-
Key Fragments: The fragmentation pattern would likely be dominated by two main cleavage pathways:
-
Alpha-cleavage of the isopropyl group, leading to a stable thienoyl cation at m/z = 111 (C₄H₃S-C≡O⁺). This is often the base peak.
-
Alpha-cleavage of the thiophene-carbonyl bond, leading to an isopropyl cation at m/z = 43 ([CH(CH₃)₂]⁺).
-
Chemical Reactivity and Applications
2-Methyl-1-(thiophen-2-yl)propan-1-one is a versatile intermediate due to the reactivity of both its ketone functional group and the thiophene ring.[1]
Reactions at the Carbonyl Group
-
Nucleophilic Addition: The ketone can be reduced by hydride reagents like sodium borohydride (NaBH₄) to form the corresponding secondary alcohol, 2-methyl-1-(thiophen-2-yl)propan-1-ol.[1][11] Reaction with Grignard or organolithium reagents can introduce further alkyl or aryl groups.
-
Oxidation: While ketones are generally resistant to oxidation, strong oxidizing agents under harsh conditions can cleave the molecule.
Reactions Involving the Thiophene Ring
The acyl group deactivates the thiophene ring towards further electrophilic substitution. However, reactions like halogenation or nitration can still occur, primarily at the 5-position, under forcing conditions.
Applications in Research and Development
-
Pharmaceutical Synthesis: The thiophene moiety is a common scaffold in many approved drugs, including the antidepressant Duloxetine and the antiplatelet drug Prasugrel.[12][13] This compound serves as a valuable precursor for creating more complex molecules with potential biological activity.[1] Preliminary studies have suggested that 2-Methyl-1-(thiophen-2-yl)propan-1-one itself may possess antimicrobial and anticancer properties.[1] Its structural similarity to psychoactive substances like methiopropamine also makes it and its derivatives subjects of interest in neuropharmacology.[14][15]
-
Material Science: The electronic properties of the thiophene ring make it a useful component in the synthesis of conducting polymers and other organic electronic materials.[1]
-
Organic Synthesis: It serves as a key intermediate, allowing for the introduction of the 2-thienoyl moiety into larger molecules through reactions like cross-coupling.[1]
Safety and Handling
As with any laboratory chemical, proper safety precautions are essential. Based on data for structurally similar compounds and general chemical safety principles, the following should be observed:
-
Handling: Use in a well-ventilated fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[16]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[17]
-
Toxicity: Specific toxicological data is limited. However, compounds of this class may cause skin and eye irritation.[16] Ingestion may be harmful. Always consult the most recent Safety Data Sheet (SDS) before use.
Conclusion
2-Methyl-1-(thiophen-2-yl)propan-1-one is a compound of significant utility, underpinned by the rich chemistry of its thiophene and ketone functionalities. Its synthesis via Friedel-Crafts acylation is a classic yet powerful example of electrophilic aromatic substitution, demonstrating predictable regioselectivity. A thorough understanding of its spectroscopic signature is key to its reliable identification and quality control. For researchers in drug discovery and material science, this ketone represents not just a chemical entity, but a versatile platform for innovation, offering a gateway to a wide array of more complex and potentially valuable molecules.
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